REACTION_CXSMILES
|
C1(=O)N([CH:6]([S:10][C:11](=[O:18])[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:7]([OH:9])=[O:8])C(=O)CC1.[OH-].[Na+].SCC(O)=O.C(Cl)(=O)C1C=CC=CC=1>O.C1(C)C=CC=CC=1>[C:11]([S:10][CH2:6][C:7]([OH:9])=[O:8])(=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2|
|
Name
|
succinimidyl-S-benzoylmercaptoacetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCC(N1C(C(=O)O)SC(C1=CC=CC=C1)=O)=O)=O
|
Name
|
|
Quantity
|
8.86 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
9.22 g
|
Type
|
reactant
|
Smiles
|
SCC(=O)O
|
Name
|
|
Quantity
|
14.61 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at about 5° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with 5 mL of water
|
Type
|
WASH
|
Details
|
washed with 5 mL of toluene
|
Type
|
WAIT
|
Details
|
at room temperature for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was subjected to separation
|
Type
|
EXTRACTION
|
Details
|
the organic layer was extracted in 3 times with 10 mL of water
|
Type
|
STIRRING
|
Details
|
Under stirring
|
Type
|
ADDITION
|
Details
|
12 mL of concentrated hydrochloric acid was added dropwise to the aqueous layer
|
Type
|
CUSTOM
|
Details
|
the crystals formed
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
CUSTOM
|
Details
|
The crystals were dried in a desiccator
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethyl acetate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled away
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)SCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 97.8 mmol | |
AMOUNT: MASS | 19.19 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |